molecular formula C9H18N2O2 B2896399 Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate CAS No. 1592737-45-5

Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate

Cat. No. B2896399
CAS RN: 1592737-45-5
M. Wt: 186.255
InChI Key: JFJCHIFIMCHOCG-UHFFFAOYSA-N
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Description

“Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate” is an organic compound with the CAS Number: 1592737-45-5 . It has a molecular weight of 186.25 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H18N2O2/c1-10-5-4-8(6-10)7-11(2)9(12)13-3/h8H,4-7H2,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Biobased Solvent Synthesis

Methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate, through its related compound N-Methylpyrrolidone (NMP), has applications in biobased solvent synthesis. Research by Lammens et al. (2010) explores the synthesis of NMP from γ-aminobutyric acid (GABA), obtained from plant proteins, using methanol as a methylating agent. This process achieves high selectivity and conversion rates, offering a greener approach to solvent production.

Analytical Chemistry

The compound is significant in analytical chemistry, particularly in detecting carbamate insecticides. Krause (1979) developed a high-performance liquid chromatographic technique using N-Methyl carbamates for post-column fluorometric labeling, achieving high sensitivity and selectivity for detecting multicarbamate insecticide residues (Krause, 1979).

Antitumor Properties

Studies have identified antitumor properties in compounds related to this compound. Atassi and Tagnon (1975) reported on R 17934 -NSC 238159, a compound showing activity against various leukemias and tumors, highlighting its potential for clinical application in cancer treatment (Atassi & Tagnon, 1975).

Corrosion Inhibition

John et al. (2013) researched the inhibitory effects of methyl carbamate on copper metal corrosion in acidic environments. Their study showed that methyl carbamate acts as a cathodic type inhibitor, suggesting its potential use in protecting metals from corrosion (John, Kuruvilla, & Joseph, 2013).

Organic Synthesis

The compound is also relevant in organic synthesis. Zhang, Bender, and Widenhoefer (2007) demonstrated its use in gold(I)-catalyzed enantioselective hydroamination of N-allenyl carbamates, contributing to the advancement of asymmetric synthesis techniques (Zhang, Bender, & Widenhoefer, 2007).

Medicinal Chemistry

In medicinal chemistry, carbamate groups, as in this compound, play a crucial role. Ghosh and Brindisi (2015) discussed the increasing use of carbamates in drug design, highlighting their importance in creating effective drug-target interactions (Ghosh & Brindisi, 2015).

Neurotoxicity Research

The compound's relevance extends to neurotoxicity research. Moser et al. (2010) examined the neurotoxicity of N-Methyl carbamates in rats, providing insights into the age-related sensitivity and toxicological impact of these compounds (Moser, McDaniel, Phillips, & Lowit, 2010).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, H335 . These statements indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

Mechanism of Action

Mode of Action

It is known that many carbamate compounds interact with their targets by forming a covalent bond, which can lead to changes in the target’s function

Biochemical Pathways

It is known that some carbamates can affect various biochemical pathways, including those involved in neurotransmission and cellular metabolism . The downstream effects of these interactions can vary widely and depend on the specific targets and pathways involved.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted by the body . These properties can significantly impact the bioavailability of a drug, which is the proportion of the drug that enters the circulation and is able to have an active effect.

properties

IUPAC Name

methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-10-5-4-8(6-10)7-11(2)9(12)13-3/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFJCHIFIMCHOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)CN(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1592737-45-5
Record name methyl N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]carbamate
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